Sculponeatin K
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ultrasound-Assisted Extraction: This method involves using ultrasound waves to enhance the extraction efficiency of beta-Asarone from the rhizomes of Acorus calamus.
High-Pressure Semi-Preparative Liquid Chromatography: This method involves preparing the volatile oil from Acorus tatarinowii Schott and refining and purifying beta-Asarone using a solvent composed of methanol and water.
Industrial Production Methods: : The industrial production of beta-Asarone typically involves the extraction of the compound from plant sources using solvent extraction techniques. The extracted compound is then purified using chromatographic methods to obtain high-purity beta-Asarone .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-Asarone undergoes oxidation reactions, which can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert beta-Asarone into different reduced forms.
Substitution: Beta-Asarone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of beta-Asarone include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Beta-Asarone has a wide range of scientific research applications, including:
Chemistry: Beta-Asarone is used as a starting material for the synthesis of various chemical compounds.
Biology: It exhibits significant biological activities, including antioxidant and anti-inflammatory effects.
Industry: It is used as a bioactive pesticidal chemical for controlling insect pests.
Mechanism of Action
Beta-Asarone exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: Beta-Asarone mitigates oxidative stress, abnormal protein accumulation, and neuroinflammation.
Pesticidal Effects: Beta-Asarone affects the physiology and biochemistry of insect pests by inducing the overexpression of cytochrome P450 monooxygenase genes, leading to enhanced detoxification.
Comparison with Similar Compounds
Similar Compounds
Alpha-Asarone: Another isomer of asarone, alpha-Asarone, shares similar pharmacological properties but differs in the conformation of the double bond in the C3 side chain.
Elemicin: A phenylpropanoid compound with similar structural features and biological activities.
2,4,5-Trimethoxypropiophenone:
Uniqueness: : Beta-Asarone is unique due to its ability to permeate the blood-brain barrier, making it particularly effective in treating neurological disorders . Its strong pesticidal properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKODHXEGJBEP-JIHJFMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The discovery of Sculponeatin K and other diterpenoids in Isodon sculponeatus [] contributes to the growing body of knowledge regarding the chemical constituents of this plant. Isodon species are known to be a rich source of diterpenoids, many of which exhibit biological activities like anti-tumor, anti-inflammatory, and antiviral properties. Further research on the isolated compounds, including this compound, is necessary to explore their potential medicinal applications and understand their mechanisms of action.
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